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2-Bromo-7-chlorothiazolo[4,5-c]pyridine

Cat. No.: B13647009
M. Wt: 249.52 g/mol
InChI Key: ZXFVYNKJLPYJMU-UHFFFAOYSA-N
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Description

Significance of Fused Heterocycles in Advanced Organic Chemistry

Fused heterocyclic compounds are organic molecules in which two or more rings, with at least one being a heterocycle, share a pair of atoms. These structures are of paramount importance in advanced organic chemistry for several reasons. They form the core of numerous natural products and are integral to the design of modern pharmaceuticals and functional materials. researchgate.net

The fusion of multiple rings creates a rigid, planar structure that can interact with biological targets with high specificity. This structural rigidity, combined with the diverse electronic properties conferred by the presence of heteroatoms like nitrogen and sulfur, makes fused heterocycles privileged scaffolds in drug discovery. researchgate.net Their enhanced stability and varied reactivity compared to their monocyclic counterparts make them versatile building blocks for complex molecular architectures. researchgate.net

The Thiazolo[4,5-c]pyridine (B1315820) Core Structure: An Overview of its Synthetic Utility

The thiazolo[4,5-c]pyridine core is a bicyclic system where a thiazole (B1198619) ring is fused to a pyridine (B92270) ring. This arrangement combines the chemical characteristics of both parent heterocycles, resulting in a unique scaffold with multiple sites for chemical modification. The synthetic utility of the broader thiazolopyridine family is well-documented, with various methods developed for their construction. These strategies generally fall into two categories:

Annulation of a thiazole ring onto a pre-functionalized pyridine derivative.

Construction of the pyridine ring onto a pre-existing thiazole scaffold. dmed.org.ua

Synthetic approaches often involve multi-component reactions, cyclocondensations, and intramolecular cyclizations, which allow for the efficient assembly of the fused ring system. dmed.org.uanuph.edu.ua For instance, the reaction of aminothiazoles with appropriate dicarbonyl compounds can lead to the formation of the pyridine portion of the molecule. researchgate.net The resulting thiazolopyridine scaffold serves as a versatile intermediate that can be further functionalized to create libraries of compounds for biological screening.

Academic Research Perspectives on Halogenated Thiazolo[4,5-c]pyridines

Halogen atoms play a crucial role in modern medicinal chemistry and drug design. nih.govresearchgate.net The introduction of halogens, such as bromine and chlorine, into a heterocyclic scaffold like thiazolo[4,5-c]pyridine can profoundly influence its physicochemical properties and biological activity. Halogenation can enhance metabolic stability, improve membrane permeability, and provide handles for further synthetic transformations through cross-coupling reactions. nih.gov

While specific academic studies focusing solely on 2-Bromo-7-chlorothiazolo[4,5-c]pyridine are not extensively reported in publicly available literature, the chemistry of related halogenated heterocycles provides significant insights. For example, research on the synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives as potential c-KIT inhibitors has utilized a di-halogenated pyridine, 3-amino-5-bromo-2-chloropyridine, as a key starting material. nih.gov This underscores the value of such halogenated precursors in building more complex and biologically active molecules.

The bromine and chlorine atoms in a compound like this compound offer distinct opportunities for selective functionalization. The different reactivities of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) would allow for the stepwise and site-selective introduction of various substituents. This makes the title compound a valuable building block for creating diverse molecular structures with potential applications in medicinal chemistry and materials science. The ability of halogen atoms to form halogen bonds can also influence ligand-protein interactions, a strategy increasingly exploited in rational drug design. namiki-s.co.jp

Chemical Compound Data

Below are the details for the closely related isomer mentioned in this article.

PropertyValue
Compound Name 2-Bromo-7-chlorothiazolo[5,4-c]pyridine
CAS Number 1206248-68-1
Molecular Formula C₆H₂BrClN₂S
Molecular Weight 249.52 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrClN2S B13647009 2-Bromo-7-chlorothiazolo[4,5-c]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2BrClN2S

Molecular Weight

249.52 g/mol

IUPAC Name

2-bromo-7-chloro-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C6H2BrClN2S/c7-6-10-4-2-9-1-3(8)5(4)11-6/h1-2H

InChI Key

ZXFVYNKJLPYJMU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Cl)SC(=N2)Br

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 2 Bromo 7 Chlorothiazolo 4,5 C Pyridine

Nucleophilic Aromatic Substitution (SNAr) Dynamics at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic and heteroaromatic systems. The thiazolo[4,5-c]pyridine (B1315820) core is inherently electron-deficient due to the presence of electronegative nitrogen atoms in both the pyridine (B92270) and thiazole (B1198619) rings, which facilitates nucleophilic attack. nih.govrsc.org

In SNAr reactions, the nature of the leaving group is a critical factor influencing reactivity. While carbon-bromine bonds are generally weaker than carbon-chlorine bonds, this is not the primary determinant of leaving group ability in SNAr. The reaction mechanism typically involves a two-step process: nucleophilic attack to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. The first step, the formation of the intermediate, is usually rate-determining.

The reactivity of halogens as leaving groups in SNAr reactions is primarily governed by their ability to stabilize the forming negative charge in the transition state leading to the Meisenheimer complex. This is influenced by the halogen's electronegativity and polarizability. Generally, the order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. This is because the high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. However, in many heterocyclic systems, the difference in reactivity between chlorine and bromine can be subtle and influenced by other factors such as the position on the ring and the nature of the nucleophile.

The regioselectivity of SNAr reactions on 2-Bromo-7-chlorothiazolo[4,5-c]pyridine is dictated by the electronic properties of the heterocyclic system. The pyridine ring is activated towards nucleophilic attack at the positions ortho and para to the ring nitrogen (C-2, C-4, and C-6 in a simple pyridine). In the thiazolo[4,5-c]pyridine system, the C-2 and C-7 positions are analogous to the ortho and para positions relative to the pyridine nitrogen, making them susceptible to substitution.

Displacement of leaving groups at the C-2 and C-4 positions of a pyridine ring is generally favored because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.com In the case of this compound, both the C-2 and C-7 positions are activated. However, the position para to the nitrogen (C-7 in this fused system) is often more reactive than the ortho position (C-2) due to reduced steric hindrance for the approaching nucleophile. stackexchange.com Consequently, nucleophilic attack is generally expected to occur preferentially at the C-7 position, leading to the displacement of the chlorine atom over the bromine atom at C-2, assuming the reaction proceeds via a classic SNAr mechanism. The precise outcome can be sensitive to reaction conditions and the specific nucleophile used. wuxiapptec.comwuxiapptec.comresearchgate.net

The thiazolo[4,5-c]pyridine nucleus is a π-deficient system. This electron deficiency arises from the inductive effect of the nitrogen atoms in both the pyridine and thiazole rings, which withdraws electron density from the ring carbons. This inherent electronic property makes the molecule susceptible to attack by nucleophiles. Pyridines are inherently reactive with nucleophiles at the α (C2) and γ (C4) positions. nih.gov

The key to a successful SNAr reaction is the stability of the Meisenheimer complex formed upon nucleophilic attack. For this compound, attack at either the C-2 or C-7 position results in a negatively charged intermediate. This charge is delocalized through resonance across the aromatic system. Crucially, resonance structures can be drawn where the negative charge resides on the electronegative pyridine nitrogen atom, providing significant stabilization. This stabilization lowers the activation energy for the reaction, facilitating the substitution process. The ability to delocalize the negative charge onto the heteroatom is a primary reason why SNAr reactions are much more facile on electron-deficient heterocycles like pyridines compared to benzene. stackexchange.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. Palladium-based catalysts are particularly prevalent due to their high efficiency and functional group tolerance. mdpi.com For substrates like this compound, these reactions offer a route to selectively functionalize one of the halogenated positions.

The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated substrates is primarily determined by the relative rates of oxidative addition of the different carbon-halogen (C-X) bonds to the Pd(0) catalyst. The general reactivity trend for C-X bond activation is C-I > C-Br > C-OTf > C-Cl. baranlab.org

Given this trend, in this compound, the C-Br bond at the C-2 position is significantly more reactive towards oxidative addition than the C-Cl bond at the C-7 position. This difference in reactivity allows for highly selective cross-coupling reactions at the C-2 position, leaving the C-7 chloro substituent intact for potential subsequent transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. mdpi.com It is widely used to form C(sp²)–C(sp²) bonds. For this compound, a Suzuki coupling with an arylboronic acid would be expected to yield the 2-aryl-7-chlorothiazolo[4,5-c]pyridine derivative selectively. nih.govresearchgate.net

Heck Coupling: The Heck reaction couples an organic halide with an alkene to form a substituted alkene. researchgate.netmdpi.com The catalytic cycle also begins with the oxidative addition of the C-X bond to the palladium catalyst. nih.gov Therefore, selective reaction at the C-2 bromo position is anticipated, allowing for the introduction of vinyl groups at this site.

Table 1: Representative Conditions for Palladium-Catalyzed C-C Coupling on Bromo-Chloro Heterocycles
ReactionAryl Halide SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Product Yield (%)
Suzuki 2-Bromo-X-chloro-pyridineArylboronic acidPd(PPh₃)₂Cl₂K₃PO₄DMF33Good to Excellent
Suzuki 2'-Bromo-2-aryl benzothiazoleArylboronic acidPd₂(dba)₃ (ligand-free)Na₂CO₃Dioxane/WaterRefluxUp to 99% nih.gov
Heck Aryl BromideAlkenePd(OAc)₂ / LigandBaseSolventVariableHigh researchgate.net

Similar to C-C coupling reactions, palladium-catalyzed C-N (Buchwald-Hartwig amination) and C-O bond-forming reactions rely on the initial oxidative addition of the C-X bond. researchgate.netmit.edursc.org Consequently, the greater reactivity of the C-Br bond over the C-Cl bond allows for selective functionalization at the C-2 position of this compound.

Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds by coupling aryl halides with amines. nih.gov By carefully selecting the palladium precursor, ligand, and base, various primary and secondary amines can be coupled selectively at the C-2 position of the thiazolo[4,5-c]pyridine core. beilstein-journals.org The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for achieving high catalytic activity. mit.edu

C-O Coupling: The formation of aryl ethers via palladium-catalyzed coupling of aryl halides with alcohols or phenols is also a valuable transformation. nih.gov These reactions typically require specific ligand systems to facilitate the reductive elimination step that forms the C-O bond. Again, the reaction is expected to proceed with high selectivity at the C-2 bromo position.

Table 2: Representative Conditions for Palladium-Catalyzed C-N and C-O Coupling
ReactionAryl Halide SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)
C-N Coupling 4-Bromo-7-azaindoleAminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100 beilstein-journals.org
C-N Coupling Aryl HalideAminePd(OAc)₂ / Phosphine LigandNaOt-BuToluene80-110
C-O Coupling 4-Bromo-7-azaindolePhenolPd(OAc)₂ / XantphosK₂CO₃Dioxane100 beilstein-journals.org
C-O Coupling Aryl HalideAlcoholPd source / Biarylphosphine LigandK₃PO₄Toluene100

Optimization of Catalytic Systems and Ligand Effects in Thiazolopyridine Cross-Couplings

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for the functionalization of heteroaryl halides. nih.govmdpi.com For a substrate like this compound, the optimization of the catalytic system is crucial for achieving high efficiency and regioselectivity. The choice of catalyst, ligand, base, and solvent can determine which halogen atom (bromine at C2 or chlorine at C7) participates in the reaction.

In palladium-catalyzed cross-coupling reactions, aryl bromides are typically more reactive substrates than the corresponding aryl chlorides. nih.gov This differential reactivity allows for selective functionalization. The C-Br bond at the 2-position of the thiazole ring is expected to be more susceptible to oxidative addition to a Pd(0) complex than the C-Cl bond at the 7-position of the pyridine ring. This selectivity has been observed in related polyhalogenated heterocyclic systems, where reactions can be directed to the most electrophilic or reactive site. nih.gov

The success of these coupling reactions heavily relies on the choice of phosphine ligands, which stabilize the palladium catalyst and modulate its reactivity. researchgate.net Bulky, electron-rich biaryl monophosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), are highly effective for cross-coupling reactions involving challenging substrates like heteroaryl chlorides. researchgate.netrsc.orgsigmaaldrich.com These ligands promote the formation of the active monoligated Pd(0) species, facilitate the oxidative addition step, and accelerate the final reductive elimination to form the product. sigmaaldrich.comresearchgate.net For instance, the use of the electron-rich SPhos ligand has been shown to improve yields in the Suzuki coupling of challenging substrates where other ligands like tricyclohexylphosphine (B42057) (PCy₃) were less effective. nih.gov

The following table summarizes typical components and conditions optimized for Suzuki-Miyaura cross-coupling reactions of related heteroaryl halides.

ComponentExampleFunction / RationaleCitation
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Precursors that form the active Pd(0) catalyst in situ. nih.govsigmaaldrich.com
Ligand XPhos, SPhos, P(tBu)₃, PCy₃Stabilizes the Pd catalyst, influences reactivity and selectivity. Bulky, electron-rich ligands are often preferred for less reactive chlorides. nih.govresearchgate.netsigmaaldrich.com
Base K₃PO₄, Cs₂CO₃, K₂CO₃Activates the organoboron reagent in the transmetalation step of the Suzuki reaction. nih.govmdpi.com
Solvent Toluene, 1,4-Dioxane, THFAffects solubility of reagents and stability of catalytic intermediates. Often used with water in biphasic systems. nih.govmdpi.com
Coupling Partner Arylboronic acids, Potassium organotrifluoroboratesSource of the aryl or heteroaryl group to be coupled. Trifluoroborates can be more stable alternatives to boronic acids. researchgate.netmdpi.com

Electrophilic Aromatic Substitution (SEAr) on Thiazolo[4,5-c]pyridine Analogs

The thiazolo[4,5-c]pyridine ring system, analogous to pyridine and other electron-deficient heterocycles, is generally deactivated towards electrophilic aromatic substitution (SEAr). udayton.eduwikipedia.org The electronegativity of the pyridine nitrogen atom significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org Reactions like nitration or halogenation often require harsh conditions to proceed. chemrxiv.org

Theoretical and experimental studies on related heterocyclic systems, such as thiazolo[5,4-d]thiazole (B1587360), have elucidated several possible mechanisms for electrophilic halogenation. udayton.eduresearchgate.net

Direct C-Halogenation: This is often the favored mechanism. udayton.eduresearchgate.net An electrophilic halogenating agent (e.g., N-bromosuccinimide or a bromine-pyridine complex that generates a Br⁺ source) attacks the π-system of the aromatic ring directly. researchgate.net This forms a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion, which then loses a proton to restore aromaticity and yield the halogenated product. nih.gov

C-Halogenation via Intermediate N-Halogenation: In this pathway, the electrophilic halogen first attacks the lone pair of the pyridine nitrogen atom. This N-halogenation step is then followed by a rearrangement, where the halogen migrates from the nitrogen to a carbon atom on the ring.

Addition-Elimination Pathway: A third possibility involves the formation of a cyclic halonium ion intermediate through an addition reaction, followed by an elimination step to yield the final C-halogenated product. udayton.eduresearchgate.net

Computational studies on thiazolo[5,4-d]thiazole suggest that the direct C-halogenation pathway has the lowest activation energy and is therefore the most likely route. udayton.eduresearchgate.net

Regioselectivity in SEAr reactions—the determination of which position on the ring the electrophile attacks—is governed by the electronic effects of the substituents already present and the inherent properties of the heterocyclic core. studysmarter.co.uklibretexts.org

For a thiazolo[4,5-c]pyridine scaffold, several factors influence the position of electrophilic attack:

Deactivating Effect of the Pyridine Nitrogen: The nitrogen atom strongly withdraws electron density from the ring, particularly from the α (C4, C6) and γ (C2, C7 are part of the fused system) positions, through an inductive effect. This deactivation makes SEAr on the pyridine part of the molecule difficult. Electrophilic attack on pyridine itself, when forced, typically occurs at the 3-position (β-position), as the intermediate σ-complex avoids placing a positive charge adjacent to the already electron-deficient nitrogen. wikipedia.orgrsc.org

Influence of the Fused Thiazole Ring: The thiazole ring itself is electron-deficient and acts as an electron-withdrawing group, further deactivating the pyridine ring.

Existing Halogen Substituents: The bromine at C2 and chlorine at C7 are deactivating groups due to their inductive electron-withdrawing effect. libretexts.org However, they can direct incoming electrophiles through resonance effects, where their lone pairs can help stabilize the cationic intermediate. This effect typically directs ortho- and para- to the halogen. youtube.com

Stability of the σ-Complex (Arenium Ion): The ultimate determinant of regioselectivity is the relative stability of the possible cationic intermediates formed upon attack at different positions. nih.govyoutube.com The most stable intermediate, which has the most effective delocalization of the positive charge, will correspond to the major product formed. libretexts.org In the case of nitration of pyridine-N-oxide, where the oxygen atom is an electron-donating group, substitution is directed to the para position. rsc.org

Considering these factors, electrophilic substitution on the this compound core is predicted to be challenging. If it occurs, the position of attack would likely be at C4 or C5, balancing the deactivating effects of the nitrogen atom and the directing effects of the fused ring and halogen substituents.

Other Significant Functional Group Transformations and Reaction Cascades

Beyond cross-coupling and SEAr, the this compound scaffold can undergo various other transformations, often in sequential or cascade reactions to build molecular complexity. The differential reactivity of the C-Br and C-Cl bonds, along with the potential for modifying the heterocyclic core, allows for diverse synthetic strategies.

One example from the related thiazolo[5,4-b]pyridine (B1319707) series illustrates a multi-step sequence to build complex derivatives. nih.gov This sequence involved:

Nucleophilic Aromatic Substitution (SNAr): An initial substitution of a chloro group by morpholine.

Thiocyanate (B1210189) Introduction: Replacement of a second chloro group with a thiocyanate (SCN) moiety.

Reductive Cyclization: Reduction of a nitro group followed by intramolecular cyclization to form the fused thiazole ring.

Halogenation: Introduction of a bromine atom onto the newly formed thiazole ring.

Suzuki Coupling: Palladium-catalyzed coupling at the bromo position to introduce aryl groups. nih.gov

This sequence demonstrates how different functional groups can be installed sequentially to achieve a complex final product. For this compound, a similar strategy could be envisioned. For example, a Suzuki or Buchwald-Hartwig reaction could first be performed selectively at the more reactive C2-Br position. The remaining C7-Cl position could then undergo a nucleophilic aromatic substitution with an amine or thiol, or participate in a second, more forcing cross-coupling reaction.

Other potential transformations include the functionalization of the pyridine ring via N-oxide formation. The resulting N-oxide can facilitate nucleophilic substitution at the C4 and C7 positions and can be used in rearrangement reactions to introduce new functional groups. researchgate.net

Lack of Specific Research Hinders Detailed Computational Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the growing application of computational chemistry in elucidating molecular structures, reaction mechanisms, and electronic properties, specific studies detailing the application of Density Functional Theory (DFT), high-level quantum chemical calculations, or molecular modeling for this particular molecule are not present in published research.

While computational methods are widely used to study related heterocyclic systems, the explicit data required to construct a detailed analysis for this compound—covering its electronic structure, reaction energy profiles, conformational analysis, and charge distribution—is currently unavailable.

General computational approaches that would be applied for such an investigation are well-established. For instance, DFT is a common tool for exploring reaction mechanisms in heterocyclic chemistry. researchgate.net Similarly, methods like MP2 and B3LYP are often employed for calculating ground state properties and molecular geometries of halogenated organic compounds. researchgate.net However, the application of these methods to the specific thiazolopyridine derivative has not been documented.

Research on analogous structures, such as other substituted thiazolopyridines or halogenated pyridines, does exist. For example, DFT studies have been performed on 2-bromo-3-hydroxy-6-methyl pyridine to analyze its structure and electronic properties. researchgate.net Another study utilized DFT to understand the reaction energetics and selectivity in the nucleophilic substitution of 4,7-dibromo- researchgate.netdmed.org.uajchemlett.comthiadiazolo[3,4-c]pyridine. researchgate.net These studies highlight the power of computational chemistry to provide deep insights into molecular behavior.

However, without direct research on this compound, any discussion of its specific computational chemistry would be speculative and fall outside the bounds of established scientific findings. The creation of accurate data tables for its reactivity descriptors, transition state energies, or intermediate stabilities is not possible. Therefore, a detailed article adhering to the requested scientific rigor on this specific compound cannot be generated at this time. Further experimental and theoretical research is needed to characterize the computational profile of this compound.

Based on a comprehensive search of available scientific literature, detailed experimental data for the advanced spectroscopic and analytical characterization of this compound is not available. No specific research findings corresponding to the requested analytical methodologies for this particular compound could be located.

Therefore, the generation of a thorough and scientifically accurate article adhering to the provided outline is not possible at this time. Information regarding its NMR, HRMS, IR, UV-Vis, and X-ray crystallography profiles is absent from the indexed scientific literature.

Emerging Research Directions and Future Perspectives for 2 Bromo 7 Chlorothiazolo 4,5 C Pyridine Chemistry

Advancements in Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. For halogenated heterocycles like 2-Bromo-7-chlorothiazolo[4,5-c]pyridine, future research will likely prioritize the development of more environmentally benign and efficient synthetic methods.

A significant trend in green synthesis is the move towards catalyst-free and solvent-free reactions, which minimize waste and reduce energy consumption. While specific research on this compound is still emerging, progress with analogous pyridine-based structures highlights the potential of this approach. For instance, researchers have successfully synthesized various imidazo[1,2-a]pyridines by condensing α-haloketones with 2-aminopyridines without any added catalyst or solvent, achieving high yields simply by heating the neat reactants. researchgate.net This methodology offers considerable advantages, including a simple experimental procedure, short reaction times, and economic and environmental benefits. researchgate.net

Similarly, catalyst-free protocols have been developed for the synthesis of N-arylthiazoline-2-thiones from primary amines, carbon disulfide, and pyridine-2,6-bis(2-bromo-1,3-dicarbonyl) derivatives in water, demonstrating that complex heterocyclic structures can be assembled under green conditions. scirp.orgresearchgate.net These examples suggest a promising future for developing catalyst- and solvent-free methods for the derivatization of this compound, potentially through reactions that leverage its inherent reactivity.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis for 2-phenylimidazo[1,2-a]pyridine
EntrySolventTemperature (°C)Yield (%)Reference
1Toluene6050 researchgate.net
2THF6065 researchgate.net
3CH₃CN6059 researchgate.net
4H₂O6063 researchgate.net
5None6091 researchgate.net

The presence of two different halogen atoms (bromine at position 2 and chlorine at position 7) on the thiazolo[4,5-c]pyridine (B1315820) core presents a significant opportunity for selective functionalization. Future research will likely focus on developing mild reaction conditions that can distinguish between the C-Br and C-Cl bonds. Generally, carbon-bromine bonds are more reactive than carbon-chlorine bonds in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. This reactivity difference can be exploited to achieve chemo- and regioselectivity.

For example, in the related electron-deficient 4,7-dibromo scirp.orgnih.govmanchesterorganics.comthiadiazolo[3,4-d]pyridazine system, conditions have been found for the selective aromatic nucleophilic substitution (SNAr) of just one bromine atom. nih.gov Applying similar principles, one could envision the selective reaction at the more labile C-Br bond of this compound using a carefully chosen palladium catalyst and mild conditions, leaving the C-Cl bond intact for subsequent transformations. This stepwise approach would allow for the controlled and predictable synthesis of complex, unsymmetrically substituted derivatives.

Strategic Utilization of this compound as a Building Block in Advanced Organic Materials

The inherent electronic properties of the thiazolopyridine scaffold make it an attractive candidate for the development of novel organic materials.

Electron-deficient π-conjugated building blocks are crucial for creating functional organic electronic materials used in applications like organic field-effect transistors (OFETs) and photovoltaics. nih.gov The thiazolo[4,5-c]pyridine core is intrinsically electron-deficient due to the presence of electronegative nitrogen and sulfur atoms. The addition of electron-withdrawing chloro and bromo groups further enhances this property.

This makes this compound an excellent starting material for constructing advanced electronic materials. By strategically replacing the halogen atoms with various electron-donating or π-conjugated groups via cross-coupling reactions, chemists can fine-tune the frontier molecular orbital (HOMO and LUMO) energy levels. nih.gov Research on similar heterocycles like 4,7-dibromo scirp.orgnih.govmanchesterorganics.comthiadiazolo[3,4-d]pyridazine has shown that linking such electron-acceptor units with electron-donor moieties is a key strategy for designing materials with specific optoelectronic properties. nih.govresearchgate.net The ability to selectively functionalize the two halogen positions on this compound offers a pathway to create precisely engineered donor-acceptor architectures for high-performance organic electronics.

Table 2: Nucleophilic Substitution Reactions on a Related Dibromo-Heterocycle
Starting MaterialNucleophileProductYieldReference
4,7-dibromo scirp.orgnih.govmanchesterorganics.comthiadiazolo[3,4-d]pyridazineMorpholine (1 equiv.)Mono-substitutedGood nih.gov
4,7-dibromo scirp.orgnih.govmanchesterorganics.comthiadiazolo[3,4-d]pyridazineMorpholine (2 equiv.)Di-substitutedGood nih.gov

Pyridine-based structures are ubiquitous as ligands in coordination chemistry and catalysis due to the ability of the nitrogen lone pair to coordinate with metal centers. The this compound scaffold offers unique electronic and steric features that could be harnessed to create novel ligands. The electron-deficient nature of the ring system would modulate the donor properties of the pyridine (B92270) nitrogen.

Furthermore, the bromine and chlorine atoms can serve as handles to attach the scaffold to other molecular frameworks or catalyst supports. For example, the bromine atom could be converted into a boronic ester via an iridium-catalyzed C-H borylation followed by a palladium-catalyzed cross-coupling, a common strategy for creating complex ligands. The development of new palladacycles from bromo-pyridine derivatives is an active area of research, and the unique structure of this compound could lead to novel catalytic systems with unique reactivity. researchgate.net

Exploration of Unconventional Reaction Pathways and Tandem Processes

Beyond standard cross-coupling and nucleophilic substitution reactions, the structure of this compound is ripe for the exploration of more complex and unconventional transformations. Tandem or cascade reactions, where multiple bonds are formed in a single operation, represent a highly efficient approach to building molecular complexity.

Future work could explore tandem processes initiated by a selective reaction at one of the halogen sites. For instance, a Suzuki coupling at the C-Br bond could introduce a substituent that is capable of an intramolecular reaction with the C-Cl bond or another part of the molecule, leading to the rapid construction of complex polycyclic systems. The development of iodine-mediated electrophilic cyclization of alkynyl-substituted pyrazoles to form fused pyrazolo[4,3-c]pyridines provides a template for how such strategies could be applied. nih.gov By first using the halogen handles on this compound to install appropriate reactive groups, researchers could unlock novel tandem reactions to access previously unexplored chemical space.

Enhanced Computational Predictions for Reaction Outcomes and Novel Reactivity

The evolution of computational chemistry has opened new avenues for predicting the outcomes of chemical reactions and exploring novel reactivity patterns, a development of particular significance for complex heterocyclic systems like this compound. In silico methodologies are increasingly being employed to guide synthetic efforts, minimize experimental trial-and-error, and unveil previously unconsidered chemical transformations. These computational tools range from quantum mechanical calculations that provide deep electronic structure insights to machine learning algorithms that learn from vast datasets of known reactions.

At the heart of predicting the reactivity of this compound are quantum chemical methods, most notably Density Functional Theory (DFT). DFT calculations allow for the determination of the molecule's electronic structure, providing a foundational understanding of its chemical behavior. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting sites of electrophilic and nucleophilic attack. For instance, a lower LUMO energy would suggest a greater susceptibility to nucleophilic attack, a common reaction pathway for halogenated pyridines.

Furthermore, DFT can be used to model the entire reaction coordinate for a proposed transformation. By calculating the energies of reactants, transition states, and products, the activation energy and reaction thermodynamics can be estimated. This information is invaluable for predicting the feasibility of a reaction and for understanding the regioselectivity and stereoselectivity of potential products. For example, in nucleophilic aromatic substitution reactions on this compound, DFT could predict whether a nucleophile would preferentially substitute the bromo or the chloro group by comparing the activation barriers for both pathways.

To illustrate the kind of insights that can be gained from such computational studies, the following hypothetical data tables present predicted electronic properties and reaction energies for this compound.

Table 1: Predicted Electronic Properties of this compound using DFT

PropertyPredicted ValueSignificance for Reactivity
HOMO Energy-6.8 eVIndicates the molecule's electron-donating ability. A lower value suggests it is less likely to react as a nucleophile.
LUMO Energy-1.5 eVIndicates the molecule's electron-accepting ability. A lower value points to higher susceptibility to nucleophilic attack.
Electron Density on C2 (Bromo-substituted)+0.15A positive partial charge suggests this carbon is an electrophilic site, susceptible to nucleophilic attack.
Electron Density on C7 (Chloro-substituted)+0.12A positive partial charge also indicates an electrophilic site, but potentially less reactive than C2 based on this value.

Table 2: Hypothetical Predicted Activation Energies for Nucleophilic Aromatic Substitution

ReactantNucleophileProposed ProductPredicted Activation Energy (kcal/mol)
This compoundMethoxide2-Methoxy-7-chlorothiazolo[4,5-c]pyridine18.5
This compoundMethoxide2-Bromo-7-methoxythiazolo[4,5-c]pyridine22.1
This compoundMethylamine2-(Methylamino)-7-chlorothiazolo[4,5-c]pyridine16.8
This compoundMethylamine2-Bromo-7-(methylamino)thiazolo[4,5-c]pyridine20.3

Beyond quantum mechanics, the field of machine learning (ML) is rapidly advancing the prediction of reaction outcomes. rsc.org ML models can be trained on large databases of chemical reactions to recognize patterns and predict the products of new, unseen reactions. nih.gov For a molecule like this compound, an ML model could predict the most likely product when it is subjected to a variety of reactants and conditions. These predictions are based on learned correlations between molecular features and reaction outcomes from vast numbers of known transformations. While still an emerging technology, the application of machine learning in synthetic chemistry holds the promise of significantly accelerating the discovery of novel reactions and synthetic routes. researchgate.netprinceton.edu

The synergy between quantum chemical calculations and machine learning represents the future of predictive chemistry. DFT can provide highly accurate data for specific, well-defined systems, which can then be used to train more general and rapid ML models. This combined approach will undoubtedly lead to more sophisticated and reliable predictions of reaction outcomes and the discovery of novel reactivity for this compound and other complex molecules.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-7-chlorothiazolo[4,5-c]pyridine, and how do reaction conditions influence yield?

Methodological Answer:

  • The compound is typically synthesized via halogenation and heterocyclic ring formation. A common approach involves bromination of a chlorinated pyridine precursor, followed by cyclization with sulfur-containing reagents (e.g., Lawesson’s reagent).
  • Key variables include solvent selection (e.g., DMF or THF for solubility), temperature control (80–120°C for cyclization), and catalysts (e.g., p-toluenesulfonic acid for acid-mediated reactions). Phase-transfer catalysis (solid-liquid) may enhance halogen exchange efficiency .
  • Yield optimization requires careful stoichiometric balancing of bromine sources (e.g., NBS) and inert atmosphere use to prevent side reactions.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H/13^13C NMR to confirm substitution patterns. The bromine and chlorine atoms induce distinct deshielding effects on adjacent protons (e.g., downfield shifts in pyridine protons).
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (70:30) with 0.1% TFA improve resolution .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 263.89 for C6_6H2_2BrClNS).

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Use PPE (nitrile gloves, safety goggles, lab coats) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential release of toxic HBr or HCl gases.
  • Store at 2–8°C in amber glass vials to prevent photodegradation. Dispose of waste via halogenated organic waste streams, adhering to local regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling with this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) to balance activity and cost.
  • Solvent Systems : Mixed solvents (toluene/ethanol or DMF/H2_2O) enhance solubility of aryl boronic acid partners.
  • Base Selection : K2_2CO3_3 or Cs2_2CO3_3 improves coupling efficiency by maintaining pH > 9.
  • Use a factorial design (e.g., 23^3 matrix) to evaluate interactions between temperature (80–100°C), catalyst loading (1–5 mol%), and reaction time (12–24 hrs) .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Purity Verification : Re-run HPLC with alternative mobile phases (e.g., methanol/water gradients) and cross-validate with elemental analysis.
  • Dynamic Effects : Consider rotational barriers (e.g., hindered rotation of thiazole rings) causing splitting. Variable-temperature NMR (VT-NMR) can confirm conformational dynamics .
  • Isotopic Labeling : Use 15^{15}N-labeled analogs to resolve overlapping signals in heterocyclic systems.

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS), identifying electrophilic centers.
  • Transition State Analysis : Calculate activation energies for SNAr (nucleophilic aromatic substitution) pathways using Gaussian or ORCA software. Solvent effects can be modeled via PCM (Polarizable Continuum Model) .

Q. How can solubility challenges during purification be mitigated?

Methodological Answer:

  • Recrystallization : Test solvent pairs like dichloromethane/hexane or ethyl acetate/heptane. Gradient cooling (60°C → 4°C) improves crystal formation.
  • Flash Chromatography : Use silica gel columns with high-polarity eluents (e.g., 5–10% MeOH in DCM) for viscous fractions .

Q. What strategies enhance regioselectivity in derivatizing the thiazolo[4,5-c]pyridine core?

Methodological Answer:

  • Directing Groups : Introduce temporary substituents (e.g., nitro groups) at C-3 to steer bromination to C-2.
  • Microwave-Assisted Synthesis : Short, high-temperature pulses (150°C, 300 W) can favor kinetic over thermodynamic products in heterocyclic functionalization .

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